5-(2,5-Dimethylphenyl)-5-oxovaleric acid
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Overview
Description
5-(2,5-Dimethylphenyl)-5-oxovaleric acid is an organic compound with a unique structure that includes a dimethylphenyl group attached to a valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenyl)-5-oxovaleric acid typically involves the reaction of 2,5-dimethylbenzaldehyde with a suitable reagent to introduce the valeric acid moiety. One common method is the aldol condensation reaction, where 2,5-dimethylbenzaldehyde reacts with a ketone or ester in the presence of a base to form the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction times. The choice of method depends on factors like cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(2,5-Dimethylphenyl)-5-oxovaleric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(2,5-Dimethylphenyl)-5-oxovaleric acid exerts its effects depends on its interaction with molecular targets. For example, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include metabolic processes where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylphenylacetic acid
- 2,5-Dimethylbenzoic acid
- 5-Phenyl-5-oxovaleric acid
Uniqueness
5-(2,5-Dimethylphenyl)-5-oxovaleric acid is unique due to the presence of both a dimethylphenyl group and a valeric acid moiety, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems that are not observed with similar compounds.
Properties
IUPAC Name |
5-(2,5-dimethylphenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-6-7-10(2)11(8-9)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIYXOJXHQGKKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478378 |
Source
|
Record name | 5-(2,5-DIMETHYLPHENYL)-5-OXOVALERIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34670-08-1 |
Source
|
Record name | 5-(2,5-DIMETHYLPHENYL)-5-OXOVALERIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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